molecular formula C15H14O2 B8634042 1-(4-Hydroxyphenyl)-2-phenylpropan-1-one CAS No. 724-87-8

1-(4-Hydroxyphenyl)-2-phenylpropan-1-one

Cat. No.: B8634042
CAS No.: 724-87-8
M. Wt: 226.27 g/mol
InChI Key: JTWHKHFDSOLQBD-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-phenylpropan-1-one is a ketonic compound featuring a 4-hydroxyphenyl group and a phenyl group attached to a propan-1-one backbone. Its structure positions it within a broader class of aromatic ketones, which are studied for their diverse biological and chemical properties.

Properties

CAS No.

724-87-8

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylpropan-1-one

InChI

InChI=1S/C15H14O2/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11,16H,1H3

InChI Key

JTWHKHFDSOLQBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Key Structural Features Biological Activity
1-(4-Hydroxyphenyl)-2-phenylpropan-1-one Propan-1-one backbone, no conjugation Not explicitly reported
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one α,β-unsaturated ketone (chalcone) Antibacterial (S. aureus)
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Heteroaryl thioether substituent AChE inhibition (Ki = 22.13 nM)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Chloro substituent on phenyl ring Synthetic intermediate

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on chalcone derivatives reveal that the 4-hydroxyphenyl group contributes to electron conjugation and stabilizes the s-cis conformation, enhancing reactivity . Quantum chemical descriptors for analogs, such as (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one, show energy levels (e.g., -8.723 eV) that correlate with electronic properties influencing bioactivity .

Table 3: Quantum Chemical Descriptors (Selected Analogs)

Compound HOMO (eV) LUMO (eV) Dipole Moment (μ) Reference
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 4.959 Not reported
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 5.386 Not reported

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